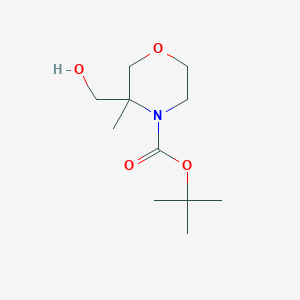

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate

Description

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and hydroxymethyl/methyl substituents at the 3-position. This molecule serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents. Its sterically hindered morpholine ring and polar hydroxymethyl group enhance solubility while the tert-butyl group provides steric protection during synthetic steps .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNVPQDZAGYXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374654-00-8 | |

| Record name | tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-methylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then stabilized by the morpholine ring.

Starting Materials: tert-butyl 3-methylmorpholine-4-carboxylate, formaldehyde, and a base such as sodium hydroxide.

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.

Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.

Reduction: Reduction of the hydroxymethyl group can yield tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides (e.g., chloride, bromide), amines (e.g., methylamine, ethylamine).

Major Products

Oxidation: Tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.

Reduction: Tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique reactivity patterns due to the crowded nature of the tert-butyl group allow for various chemical transformations, making it valuable in the development of new synthetic routes .

Biology

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is studied for its potential as a scaffold in drug development. The morpholine ring is prevalent in many pharmaceuticals, and the compound's structural features can enhance stability and bioavailability. It is particularly relevant in the design of enzyme inhibitors and receptor modulators .

Medical Applications

In medicinal chemistry, derivatives of this compound are explored for their therapeutic effects. These derivatives may act as:

- Enzyme inhibitors : Targeting specific enzymes involved in disease pathways.

- Receptor modulators : Influencing receptor activity to achieve desired biological outcomes.

Research indicates that modifications to the hydroxymethyl group can lead to compounds with enhanced pharmacological properties, making them candidates for treating various diseases .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in:

- Coatings : Providing durable finishes.

- Adhesives : Enhancing bonding properties.

- Other materials : Contributing to formulations requiring robust chemical characteristics .

Case Study 1: Drug Development

A study evaluated the potential of this compound derivatives as anti-cancer agents. The research demonstrated that modifications to the hydroxymethyl group significantly affected the compounds' inhibitory activity against cancer cell lines. The findings suggest that this compound can be further optimized for therapeutic use .

Case Study 2: Industrial Application

Research on the use of this compound in industrial coatings revealed its effectiveness in enhancing durability and resistance to environmental factors. The compound was incorporated into formulations that exhibited improved performance compared to traditional materials, indicating its potential for widespread industrial application.

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The presence of the morpholine ring can facilitate binding to biological targets, while the tert-butyl group can enhance the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Analogs

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

- Key Differences : Lacks the 3-methyl group present in the target compound.

- This analog may exhibit higher solubility in polar solvents due to reduced hydrophobicity .

- Applications : Used as a chiral building block in asymmetric synthesis, leveraging its hydroxymethyl group for further functionalization .

Tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

- Key Differences : Stereospecific (S)-configuration at the 3-position.

- Impact : Enantiomeric purity (e.g., 92% in ’s pyrrole analog) is critical for biological activity. The (S)-enantiomer may exhibit distinct pharmacokinetic properties compared to its racemic counterpart .

- Applications : Preferred in enantioselective synthesis for drug candidates requiring precise stereochemistry .

Heterocyclic Core Modifications

Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate

- Key Differences : Ethynyl and formyl groups replace hydroxymethyl/methyl.

- Impact : The electron-withdrawing ethynyl group increases acidity of adjacent protons, facilitating deprotonation in metal-catalyzed reactions. The formyl group offers a reactive site for condensation or reduction .

- Applications : Useful in click chemistry or alkyne-azide cycloadditions .

Azetidine Derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate)

- Key Differences : Smaller azetidine ring (4-membered) vs. morpholine (6-membered).

- Impact : Azetidine’s ring strain enhances reactivity in ring-opening reactions. Fluorine substitution introduces electronegativity, improving metabolic stability in drug design .

- Applications : Fluorinated analogs are prioritized in CNS drug development due to blood-brain barrier penetration .

Functional Group Variations

Tert-butyl oxazolidine and pyrrole derivatives

- Key Differences : Oxazolidine (5-membered ring with O and N) and pyrrole (aromatic N-heterocycle) cores.

- Impact : Oxazolidines are prone to ring-opening under acidic conditions, while pyrroles exhibit aromatic stability. Tert-butyl groups in these systems act as protective groups during multi-step syntheses .

- Applications : Pyrrole derivatives (e.g., ’s compound) are employed in kinase inhibitor scaffolds .

Comparative Data Table

Biological Activity

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate (TBM) is a compound that has garnered attention in various biological research domains due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TBM, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBM is classified as a morpholine derivative with the following chemical structure:

- Molecular Formula : C12H23NO4

- Molecular Weight : 241.32 g/mol

- IUPAC Name : this compound

The presence of the tert-butyl group contributes to its lipophilicity, which may enhance its bioavailability and permeability across biological membranes.

The biological activity of TBM can be attributed to its interaction with various molecular targets. Research indicates that it may modulate several biochemical pathways, including:

- Inhibition of Enzymes : TBM has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival.

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cellular models, which is critical in neurodegenerative diseases.

- Neuroprotective Effects : Preliminary studies suggest that TBM may protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease.

Anticancer Properties

TBM has been evaluated for its anticancer potential through various in vitro studies. It demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

These findings suggest that TBM may interfere with cancer cell growth and induce apoptosis through mechanisms involving the modulation of apoptotic pathways.

Neuroprotective Effects

In studies involving astrocyte cell cultures treated with Aβ1-42, TBM exhibited protective effects by reducing inflammation markers such as TNF-α and free radicals. The results indicated that:

- Reduction in Aβ Plaque Formation : TBM treatment led to a significant decrease in Aβ plaque deposition compared to untreated controls.

- Improvement in Cell Viability : Astrocytes treated with TBM showed enhanced viability under oxidative stress conditions.

Case Studies

-

Alzheimer's Disease Model :

In a scopolamine-induced model of Alzheimer's disease, TBM was administered at varying doses (10 mg/kg, 20 mg/kg). The results indicated a dose-dependent reduction in cognitive deficits measured by the Morris water maze test. -

Cancer Cell Proliferation :

A study conducted on MCF-7 cells demonstrated that TBM treatment resulted in a significant decrease in cell proliferation rates when compared to control groups. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis.

Pharmacokinetics

The pharmacokinetic profile of TBM suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate:

- Bioavailability : High oral bioavailability was observed in rodent models.

- Metabolism : TBM undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate, and what key reagents are involved?

The compound is commonly synthesized via nucleophilic substitution and esterification. A representative method involves reacting a morpholine precursor (e.g., (R)-(4-benzyl-3-morpholinyl)methanol) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, using triethylamine as a base. Purification is achieved via silica gel chromatography with ethyl acetate/petroleum ether gradients . Critical reagents include Boc anhydride for carbamate formation and sodium hydride for deprotonation in alkylation steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the stereochemistry and substitution pattern, particularly distinguishing the tert-butyl group (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What are the common chemical reactions involving the hydroxymethyl and tert-butyl carbamate groups?

The hydroxymethyl group (-CH₂OH) undergoes oxidation to carboxylic acids or aldehydes (using MnO₂ or Jones reagent) and esterification (e.g., acetylation with acetic anhydride). The tert-butyl carbamate (Boc) group is acid-labile, removable with HCl/dioxane or trifluoroacetic acid (TFA) to expose the secondary amine, enabling further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines absolute configuration. For example, tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate analogs have been analyzed to confirm chair conformations of the morpholine ring and spatial orientation of substituents. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How do structural modifications (e.g., fluorination or cyclopentyl substitution) impact biological activity?

Structure-activity relationship (SAR) studies on analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate reveal that fluorination enhances metabolic stability and bioavailability. Cyclopentyl substitution (as in tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate) increases lipophilicity, improving membrane permeability in cellular assays .

Q. What strategies optimize reaction yields when scaling up synthesis?

Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., Boc protection). Automated chromatography systems (e.g., flash chromatography with gradient elution) enhance reproducibility. Kinetic studies identify rate-limiting steps—e.g., slow Boc deprotection in polar aprotic solvents may require elevated temperatures .

Q. How should researchers address contradictory data on the compound’s stability under acidic conditions?

Discrepancies in Boc group stability (e.g., partial cleavage in HCl/EtOAc vs. complete cleavage in TFA) arise from solvent polarity and proton availability. Systematic stability studies using HPLC monitoring under varying pH (1–5), temperatures (25–60°C), and solvent systems (aqueous vs. anhydrous) clarify degradation pathways .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like γ-aminobutyric acid (GABA) transporters. Pharmacophore models highlight critical hydrogen-bonding interactions between the hydroxymethyl group and active-site residues (e.g., Asp/Glu). QSAR models correlate logP values with inhibitory potency .

Methodological Notes for Troubleshooting

- Low yields in Boc protection steps : Ensure anhydrous conditions (use molecular sieves) and stoichiometric base (triethylamine) to scavenge HCl .

- Impurities in final product : Employ recrystallization from hexane/ethyl acetate or gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Ambiguous NMR signals : Use 2D experiments (COSY, HSQC) to resolve overlapping peaks in congested regions (δ 3.0–4.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.